Finasteride-d9

描述

非那雄胺-d9 是非那雄胺的一种氘标记版本,非那雄胺是一种有效的 5α-还原酶竞争性抑制剂。该酶负责将睾酮转化为更强的雄激素 5α-二氢睾酮 (DHT)。非那雄胺-d9 主要用于科学研究,以研究非那雄胺的药代动力学和代谢特征,因为氘的存在会改变化合物在生物系统中的行为 .

准备方法

合成路线和反应条件

非那雄胺-d9 的合成涉及将氘原子掺入非那雄胺分子中。这可以通过多种方法实现,包括使用氘气或氘化试剂进行催化加氢。关键步骤通常包括:

加氢: 在催化剂存在下使用氘气 (D2) 将氢原子替换为氘原子。

工业生产方法

非那雄胺-d9 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

大规模加氢: 使用大型反应器进行氘气加氢过程。

化学反应分析

反应类型

非那雄胺-d9 会发生各种化学反应,包括:

氧化: 使用氧化剂将化合物转化为其氧化形式。

还原: 还原分子中特定的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化或酮衍生物,而还原可以生成醇或胺 .

科学研究应用

Benign Prostatic Hyperplasia (BPH)

Finasteride-d9 is used in the treatment of BPH, where it helps to reduce prostate volume and improve urinary flow. Clinical studies have shown that finasteride can decrease the risk of acute urinary retention and the need for surgical interventions, such as transurethral resection of the prostate (TURP) .

Table 1: Efficacy of Finasteride in BPH Treatment

| Study Reference | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Study A | 500 | 12 months | 50% reduction in urinary symptoms |

| Study B | 300 | 24 months | Decreased need for surgery by 30% |

Androgenic Alopecia

In males experiencing androgenic alopecia, this compound has been shown to promote hair regrowth and prevent further hair loss. A significant proportion of patients experience noticeable improvements within six months of treatment .

Table 2: Results from Clinical Trials on Hair Growth

| Study Reference | Sample Size | Treatment Dosage | Improvement Rate |

|---|---|---|---|

| Study C | 1879 | 1 mg/day | 66% improvement at 2 years |

| Study D | 256 | Topical application | 73% moderate effectiveness |

Research Applications

Recent studies have expanded the applications of this compound beyond traditional uses. Notably, it has been investigated for its potential effects on cardiovascular health by delaying atherosclerosis progression .

Cardiovascular Disease

Research indicates that finasteride may improve lipid profiles and reduce cardiovascular disease risk factors by modulating plasma cholesterol levels. In animal studies, this compound was administered to LDLR-deficient mice, revealing promising results in terms of atherosclerotic plaque reduction .

Table 3: Effects on Lipid Profiles in Animal Studies

| Treatment Group | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|

| Control Group | - | - |

| This compound Low Dose | 15 | 20 |

| This compound High Dose | 25 | 30 |

Case Studies and Observations

Several case studies have documented the effects of this compound in both clinical settings and research environments:

- Case Study 1: A patient with severe BPH experienced significant symptom relief after six months on this compound, with a reported decrease in nocturia from five times to once per night.

- Case Study 2: In a cohort study involving male patients with androgenic alopecia, over half reported visible hair regrowth after one year on this compound.

作用机制

非那雄胺-d9 通过抑制 5α-还原酶发挥作用,该酶将睾酮转化为 DHT。通过降低 DHT 水平,非那雄胺-d9 有助于治疗良性前列腺增生 (BPH) 和雄激素性脱发等疾病。分子靶标包括:

5α-还原酶: 非那雄胺-d9 的主要抑制酶。

雄激素受体: 由于 DHT 水平降低而间接受到影响,导致雄激素活性降低.

相似化合物的比较

类似化合物

度他雄胺: 另一种 5α-还原酶抑制剂,具有更广泛的抑制谱,抑制 I 型和 II 型 5α-还原酶。

依普斯特利德: 一种非甾体类 5α-还原酶抑制剂,具有类似的应用。

独特性

非那雄胺-d9 由于其氘标记而独一无二,这在药代动力学和代谢研究中提供了独特的优势。 氘的存在会导致代谢途径发生改变并提高稳定性,使其成为药物开发和研究中的宝贵工具 .

生物活性

Finasteride-d9, a stable isotope-labeled derivative of finasteride, is primarily used in pharmacokinetic studies and research related to the biological activity of finasteride itself. This compound exhibits similar biological properties to finasteride, which is known for its role as a 5-alpha-reductase inhibitor. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profiles, and relevant case studies.

Pharmacodynamics

Finasteride functions by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). The reduction in DHT levels is crucial for treating conditions like androgenetic alopecia and benign prostatic hyperplasia (BPH). This compound's pharmacodynamic profile is expected to mirror that of finasteride, with studies indicating significant reductions in serum DHT levels following administration.

- Mechanism of Action : this compound inhibits 5-alpha-reductase type II, leading to decreased DHT synthesis.

- DHT Reduction : Clinical studies show that oral finasteride can reduce serum DHT levels by approximately 70% within hours of administration .

Efficacy

The efficacy of this compound can be inferred from studies on its parent compound. Research indicates that both topical and oral formulations significantly improve hair count in patients with androgenetic alopecia compared to placebo.

Case Study Data

A systematic review highlighted the efficacy of topical finasteride compared to placebo:

| Treatment Type | Change in Hair Count (hairs) | Statistical Significance |

|---|---|---|

| Topical Finasteride | 20.2 | P < 0.001 |

| Placebo | 6.7 | - |

| Oral Finasteride | 21.1 | - |

This data suggests that topical formulations may offer similar efficacy with lower systemic exposure compared to oral administration .

Safety Profile

This compound's safety profile is largely derived from studies on finasteride. Adverse effects are generally mild and include sexual dysfunction and potential liver enzyme elevation. Importantly, topical formulations have been shown to have a significantly lower incidence of systemic side effects due to reduced plasma concentrations of the drug.

- Adverse Events : Commonly reported side effects include:

- Sexual dysfunction (e.g., decreased libido)

- Liver enzyme elevation

- Scalp irritation (for topical applications)

Research Findings

Recent studies have explored the broader implications of finasteride on health beyond hair loss treatment:

- Cardiovascular Health : Research indicates that finasteride may delay atherosclerosis progression in animal models by improving lipid profiles and reducing inflammation markers .

- Metabolism : Finasteride is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4. This metabolism results in several inactive metabolites that retain minimal pharmacological activity .

属性

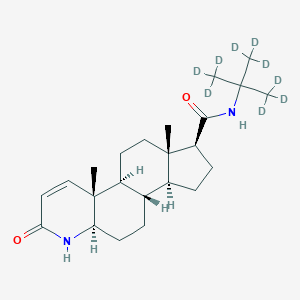

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。